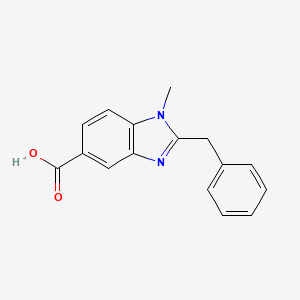

2-Benzyl-1-methylbenzimidazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Benzyl-1-methylbenzimidazole-5-carboxylic acid is a compound that contains a benzimidazole moiety . Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of 1,2-aromatic diamines with alkyl or aryl carboxylic acids . One method involves the reaction of these compounds in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . Another method involves a one-pot synthesis of indole, alkyl, and alpha-amino benzimidazoles through a novel HBTU-promoted methodology .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a six-membered benzene ring fused to a five-membered imidazole ring . The imidazole ring is electron-rich, which allows it to bind to a variety of therapeutic targets .Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions. For instance, the α-carbon belonging to a carboxylic acid can easily be halogenated via the Hell-Volhard-Zelinsky reaction . These compounds can also be converted into amines using the Schmidt reaction .Scientific Research Applications

Therapeutic Agents

Benzimidazoles and their derivatives play an extraordinarily significant role as therapeutic agents . They are used in the treatment of various diseases due to their wide range of pharmacological activities. For example, they can be used as antiulcer, analgesic, and anthelmintic drugs .

Antioxidants

Compounds derived from benzimidazole have been shown to have antioxidant capacity comparable with that of the reference standard BHT .

Corrosion Inhibitors

Benzimidazoles are recently mentioned in the literature as corrosion inhibitors for steels (CS, MS), pure metals (Fe, Al, Cu, Zn) and alloys . They are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

Antihypertensives

Due to its presence in a variety of bioactive substances, benzimidazole derivatives are used as antihypertensives .

Anti-inflammatories

Benzimidazole derivatives are also used as anti-inflammatories .

Antivirals

Future Directions

Benzimidazole derivatives have shown promising applications in biological and clinical studies . They are being extensively explored and utilized by the pharmaceutical industry for drug discovery . Therefore, the future research directions could involve designing novel and potent benzimidazole-containing drugs .

Mechanism of Action

Target of Action

Benzimidazole derivatives are known to interact with a variety of biological targets . For instance, some benzimidazole derivatives have been reported to exhibit antibacterial action against S. aureus, Staphylococcus epidermidis, K. pneumoniae, and E. coli .

Mode of Action

Benzimidazole compounds generally act by interfering with carbohydrate metabolism and inhibiting the polymerization of microtubules . This disruption of cellular processes can lead to the death of the targeted cells.

Biochemical Pathways

Benzimidazole derivatives are known to interfere with the polymerization of microtubules, which are crucial components of the cell’s cytoskeleton . This interference can disrupt various cellular processes, including cell division and intracellular transport.

Result of Action

Based on the known actions of benzimidazole derivatives, it can be inferred that this compound may disrupt cellular processes by interfering with microtubule polymerization . This disruption can lead to cell death, providing a potential mechanism for the compound’s antibacterial activity .

properties

IUPAC Name |

2-benzyl-1-methylbenzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-18-14-8-7-12(16(19)20)10-13(14)17-15(18)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AICYRTAFWQHKFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)O)N=C1CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Butyl-N,6,12-trimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2890421.png)

![ethyl 2-(2-((4-(2-methoxyphenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2890426.png)

methanone](/img/structure/B2890427.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2890430.png)

![3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methyl-2-(phenylamino)-1,3-thiazol-3-ium ethanol bromide](/img/structure/B2890436.png)

![(5-Methylpyrazin-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2890437.png)

![[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2890440.png)